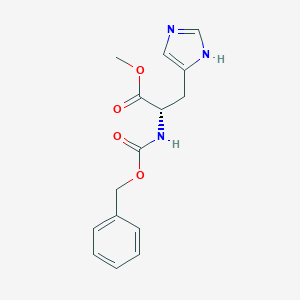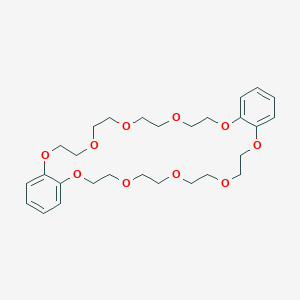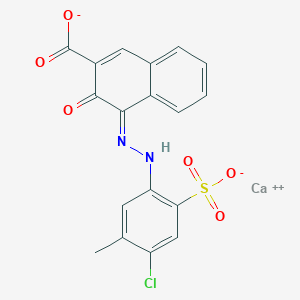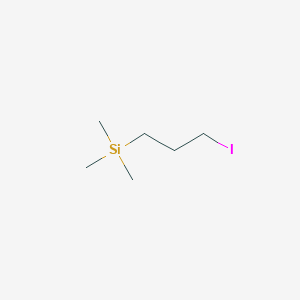
Z-His-ome
Descripción general
Descripción
Z-His-ome is a novel and innovative approach to studying protein-protein interactions in a high-throughput manner. It is a synthetic library of histidine-containing peptides that can be used to identify protein partners and study their interactions. The this compound library is a powerful tool that can be used to study a wide range of biological processes and has the potential to revolutionize the field of protein-protein interaction research.
Aplicaciones Científicas De Investigación
Omics Techniques and Data Mining in Research
OME Remote Objects in Biological Data Management
OME Remote Objects (OMERO) is a software platform designed for managing multidimensional, heterogeneous datasets in biological research. It provides a unified interface for various data types, including images, matrices, and tables, and is adaptable for different applications like light-microscopy, high-content-screening, electron-microscopy, and non-image-genotype data. OMERO's flexibility highlights its potential in enhancing data management in various scientific research fields (Allan et al., 2012).
Multi-Methodological Approach in Operations Management
The multi-methodological approach (MMA) in operations management (OM) research is gaining traction. MMA combines different research methodologies to address complex OM issues, thereby enhancing the scientific merit of the research. This approach underscores the importance of integrating various research techniques to derive solid results in operations management (Choi, Cheng, & Zhao, 2016).
Interferometric Sensors in Scientific Research
Zigzag-shaped tapered optical microfibers (Z-OMF) operating at the dispersion turning point (DTP) are proposed as novel interferometric sensors. These sensors, fabricated through a modified fiber tapering method, can significantly improve refractive index sensing performance, demonstrating potential in chemical and biological detection (Zhou et al., 2021).
Multi-Omics Approaches in Disease Research
The advent of high-throughput technologies and multi-omics approaches has revolutionized medical research. Multi-omics, which integrates various omics technologies, offers a comprehensive understanding of the information flow underlying diseases. This approach is instrumental in advancing our knowledge of disease mechanisms and potential treatments (Hasin, Seldin, & Lusis, 2017).
Genetic Algorithms in Operations Management
Genetic algorithms (GAs) are increasingly used in operations management (OM) for solving complex problems. GAs provide fast and efficient solutions across various OM areas, from process and product design to operations planning and control. Research on the application of GAs in OM is growing, demonstrating their potential in enhancing decision-making processes (Lee, 2018).
Mecanismo De Acción
Target of Action
Z-His-ome primarily targets the main protease (Mpro, 3CLpro) of Coronaviruses (CoVs), which plays essential roles in viral replication . This makes them attractive targets for antiviral drug development .
Mode of Action
This compound interacts with its target, the Mpro, by stabilizing it . This stabilization increases the melting temperature ™ of Mpro by at least 2 °C . The substrate-binding pocket of Mpro, containing four subsites, is highly conserved among all CoV Mpro homologs . This compound, structurally harboring a classic core structure, is proposed to bind to the active site of Mpro in a conventional binding mode .
Biochemical Pathways
It is known that the compound inhibits the mpro of covs, which plays a crucial role in viral replication . By inhibiting this protease, this compound disrupts the replication process of the virus, thereby exerting its antiviral effects.
Pharmacokinetics
Pharmacokinetics is the science that describes the time course of drug concentration in the body resulting from administration of a particular drug dose . It includes the study of the physiological processes of absorption, distribution, metabolism, and excretion (ADME) of the drug
Result of Action
The result of this compound’s action is the inhibition of SARS-CoV-2 Mpro, which disrupts the replication process of the virus . This leads to a decrease in viral load and potentially mitigates the severity of the viral infection.
Propiedades
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEOALLEVMGHEC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)


